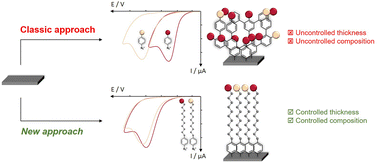An innovative method for controlled synthesis of bicomponent monolayer films obtained by reduction of diazonium†
Nanoscale Pub Date: 2023-11-09 DOI: 10.1039/D3NR03946C
Abstract
This study presents a novel method based on the electrochemical co-reduction of two aryldiazonium salts, enabling the synthesis of controlled two-component monolayer thin films on carbon in a single step. By introducing a 12-carbon alkyl chain as a spacer between the aryldiazonium function and the functional group, precise control over film thickness and composition was achieved. The alkyl chain effectively standardizes the reduction potential, enabling the equalization of reactivity and precise stoichiometric control. Experimental results from spectroscopic, electrochemical, and X-ray photoelectron spectroscopy analyses validate the effectiveness of the method in controlling the composition of the mixed layers.


Recommended Literature
- [1] Errata
- [2] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [3] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [4] Theoretical studies of transition metal complexes with nitriles and isocyanides
- [5] A function-switchable metal-free photocatalyst for the efficient and selective production of hydrogen and hydrogen peroxide†
- [6] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [7] A challenging Heck reaction of maleimides†
- [8] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [9] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [10] Apparatus

Journal Name:Nanoscale
Research Products
-
CAS no.: 108-58-7
-
CAS no.: 2842-63-9
-
CAS no.: 3597-91-9
-
CAS no.: 89-00-9
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
CAS no.: 2439-04-5









